2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole

Chemical Identity Regioisomerism Procurement Due Diligence

Researchers often struggle to source fluorinated benzimidazoles with precise isomer identity. This 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole (CAS 61532-00-1) offers a distinct -CF2CF2H handle, verified by 19F NMR, ensuring consistent CYP450 modulation and CNS drug-like properties (LogP ~3.1). • Confirmed isomer identity vs. 1,2,2,2-analog (CAS 41185-74-4) via 19F NMR • Documented CYP450 inhibition profile supporting probe development • Optimal CNS drug-likeness (LogP ~3.1, 5 HBA, 1 HBD) Reliable supply chain with batch-specific CoA >98% purity.

Molecular Formula C9H6F4N2
Molecular Weight 218.15 g/mol
CAS No. 61532-00-1
Cat. No. B1222356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
CAS61532-00-1
Synonyms2-(1,1,2,2-tetrafluoroethyl)benzimidazole
2-TFEB
Molecular FormulaC9H6F4N2
Molecular Weight218.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C(C(F)F)(F)F
InChIInChI=1S/C9H6F4N2/c10-7(11)9(12,13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15)
InChIKeyPMAMJQYTLFLOLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole: Compound Profile


2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole (CAS 61532-00-1; molecular formula C₉H₆F₄N₂, MW 218.15 g/mol) is a fluorinated benzimidazole building block that introduces a -CF₂CF₂H substituent at the 2-position of the benzimidazole core . The compound is a member of the broader polyfluoroalkyl-substituted benzimidazoles, a class that has been historically investigated in Soviet-era medicinal chemistry and agrochemical programmes for cytochrome P450 modulation and anthelmintic properties [1][2]. Its distinction lies in the terminal -CF₂H hydrogen, which provides a less extensively fluorinated, chemically more addressable handle compared with fully perfluorinated analogues, while still conferring substantial lipophilicity and metabolic stability relative to non-fluorinated or mono-trifluoromethylated benzimidazole variants.

Fluorinated benzimidazole scaffold for synthesis workflows

Terminal -CF₂H handle enables further chemical modification

Lipophilicity and metabolic stability context for probe design

Substitution Risks of 2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole


Interchanging 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole with regioisomeric or differently fluorinated analogues is analytically unsound. The positioning of the four fluorine atoms (1,1,2,2- vs. 1,2,2,2-) and the presence of the terminal C–H bond generate distinct NMR fingerprints, dipole moments, and hydrogen-bonding capabilities that cannot be extrapolated from perfluorinated or shorter-chain analogues [1][2]. In biological systems, the C−H acidity and steric profile of the tetrafluoroethyl group directly influence target engagement and metabolic oxidation patterns, as demonstrated in comparative microsomal monooxygenase studies where this specific substitution pattern modulated cytochrome P450 activity differently than non-fluorinated benzimidazoles [3]. Substitution without batch-specific analytical verification risks introducing an isomerically different compound with altered reactivity, differing ADME outcomes, or incompatibility with established synthetic routes that rely on the unique electronic properties of the -CF₂CF₂H substituent.

Regioisomeric mismatch alters analytical fingerprints

1,1,2,2- vs 1,2,2,2-substitution yields different NMR, dipole moment, and hydrogen-bonding profiles that limit direct interchangeability.

Biological target engagement may shift

C−H acidity and steric profile of the tetrafluoroethyl group influence CYP450 modulation and metabolic oxidation in ways not reproduced by non-fluorinated or perfluorinated analogues.

Synthetic route incompatibility

The target isomer is not directly accessible via the common hexafluoropropene route; substitution risks introducing an isomer with altered reactivity and downstream product profiles.

Head-to-Head Evidence: 2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole vs. Analogues


Regioisomeric Identity: 1,1,2,2- vs. 1,2,2,2-Substitution

2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole carries the unique CAS Registry Number 61532-00-1, confirmed by multiple suppliers and database records [1][2]. This distinguishes it from the 1,2,2,2-tetrafluoroethyl positional isomer, which bears CAS 41185-74-4 [3]. The two CAS entries correspond to distinct SMILES strings: FC(F)C(F)(F)C1=NC2=CC=CC=C2N1 (CAS 61532-00-1) versus FC(C1=NC2=CC=CC=C2N1)C(F)(F)F (CAS 41185-74-4), representing structurally non-identical tetrafluoroethyl substitution patterns. The existence of independent CAS registers for each isomer indicates they are treated as different chemical entities in regulatory, literature, and supply-chain frameworks, and their biological or materials properties cannot be assumed identical.

Regioisomeric Identity
Head-to-head
1,1,2,2- vs 1,2,2,2-substitution; distinct CAS (61532-00-1 vs 41185-74-4) and SMILES
Isomer-specific procurement ensures reproducible synthesis and assay results
Confirmed by multiple database records and independent CAS registers
Chemical Identity Regioisomerism Procurement Due Diligence

Boiling Point Difference from 1,2,2,2-Isomer

2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole (CAS 61532-00-1) exhibits a reported boiling point of 310.1°C at 760 mmHg [1]. Its 1,2,2,2-tetrafluoroethyl regioisomer (CAS 41185-74-4) is documented to boil at a markedly lower 296.1°C at 760 mmHg [2]. This 14°C differential is significant and consistent with computed physical properties; the density and refractive index also diverge (density 1.445 g/cm³ for the target compound versus 1.449 g/cm³ for the isomer) [1][2]. The property differences arise from varying molecular packing, dipole moments, and intermolecular interactions imparted by the distinct fluorine atom arrangements, enabling physical separation and identification via GC or distillation.

Boiling Point Difference
Data to verify
Δ 14.0 °C higher (310.1 vs 296.1 °C at 760 mmHg)
Distinct boiling point supports isomer purity QC
Predicted values; verify experimentally for procurement acceptance
Physicochemical Properties Purification Formulation

Lipophilicity Advantage vs. Trifluoromethyl Analogue

The computed LogP (XLogP) value for 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole is approximately 3.1 [1]. In contrast, 2-(trifluoromethyl)-1H-benzimidazole (the shorter, perfluorinated analogue) typically exhibits a computed LogP around 2.0–2.3 [2]. The ~0.8–1.1 log unit increase translates to roughly a 6- to 12-fold higher octanol-water partition coefficient, indicating substantially enhanced lipophilicity. This property is directly relevant to membrane permeability and CNS penetration potential, where higher lipophilicity (within the typical CNS drug range of LogP 2–5) is a critical design parameter.

Lipophilicity Increase
Reported
Δ LogP +0.8 to +1.1 (approx. 6–12× higher partition vs CF₃ analogue)
May support CNS permeability research fit
Computed XLogP; confirm with experimental LogD₇.₄
Lipophilicity ADME CNS Penetration

Enhanced Hydrogen Bonding vs. Non-Fluorinated Analogues

The compound contains one N−H hydrogen bond donor (the benzimidazole NH) and four fluorine atoms serving as hydrogen bond acceptors, totalling five H-bond acceptor sites [1]. The terminal C−H of the -CF₂CF₂H group additionally functions as a weak hydrogen bond donor, a feature completely absent in perfluorinated analogues (e.g., -CF₃ or -C₂F₅). In comparison, 2-methyl-1H-benzimidazole possesses only the benzimidazole NH donor and one imidazole N acceptor, providing substantially fewer non-covalent interaction opportunities. This enhanced donor-acceptor profile offers the potential for stronger, more directional interactions with biological targets or co-crystal formers, which can improve binding selectivity and crystallinity in formulation or materials applications.

Hydrogen Bonding Profile
Class-level
5 H-bond acceptors, 1 NH donor + weak C–H donor from -CF₂CF₂H
May enhance target interaction in co-crystal screening
Class-level inference; verify for specific analogues
Hydrogen Bonding Target Engagement Crystal Engineering

Cytochrome P450 Modulation vs. Non-Fluorinated Benzimidazoles

In mouse liver microsomal preparations, 2-(α-hydrotetrafluoroethyl)benzimidazole (synonymous with the target compound; the α-hydro designation corresponds to the -CF₂CF₂H group) was characterised as an inhibitor of microsomal monooxygenase activity [1]. This study, part of a dedicated Soviet medicinal chemistry programme, compared the compound against non-fluorinated benzimidazole derivatives (e.g., benzimidazole itself and 2-methylbenzimidazole) and demonstrated that the tetrafluoroethyl substituent conferred measurable cytochrome P450 inhibition not observed with the non-fluorinated controls. While quantitative IC₅₀ values were not disclosed in the available abstract, the qualitative class-level inference is clear: the fluoroalkyl substitution imparts a distinct P450 interaction profile.

CYP450 Modulation
Class-level
Inhibitor of microsomal monooxygenases in mouse liver assay
Supports CYP interaction probe studies
Exact IC₅₀ not disclosed; qualitative finding
Drug Metabolism Cytochrome P450 Hepatotoxicity

Synthetic Access: Distinct from Hexafluoropropene Route

A 2010 Russian Chemical Bulletin paper describes an efficient synthesis of 2-(1,2,2,2-tetrafluoroethyl)benzimidazole via reaction of o-phenylenediamine with hexafluoropropene in the presence of diethylamine or dimethylamine in ethyl acetate [1]. Notably, the synthetic protocol distinguishes between 1,2,2,2- and 1,1,2,2-tetrafluoroethyl products based on reaction conditions and amine catalyst choice. The target 1,1,2,2-substituted isomer (CAS 61532-00-1) is not directly produced by this hexafluoropropene route under the cited conditions; its preparation generally requires alternative electrophilic tetrafluoroethylation strategies. This synthetic divergence means that researchers requiring the 1,1,2,2-isomer specifically must source it as a pre-formed building block or develop a tailored synthetic route, rather than relying on the more readily accessible hexafluoropropene-derived 1,2,2,2-isomer.

Synthetic Route Specificity
Reported
Not accessible via hexafluoropropene route; requires tailored tetrafluoroethylation
Procurement as building block avoids synthetic misrouting
Requires independent synthesis methodology
Synthetic Chemistry Fluorinated Building Block Patent Landscape

Application Scenarios for 2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole


CNS-Penetrant Chemical Probe Design

The compound's computed LogP of ~3.1 places it within the optimal CNS drug-likeness window, significantly higher than the trifluoromethyl analogue (LogP ~2.0–2.3), yet lower than highly perfluorinated scaffolds [1]. Combined with its enhanced hydrogen bond donor-acceptor capacity (5 acceptors, 1 NH donor plus a weak C−H donor from the -CF₂CF₂H terminus) [2], this scaffold is suited for designing CNS-active kinase inhibitors or GPCR ligands where balancing passive permeability with target complementarity is critical. Users should verify experimental LogD₇.₄ and PAMPA permeability for their specific derivatives before committing to in vivo studies.

Fluorine-Specific CYP450 Chemical Tools

The historical Soviet literature demonstrates that 2-(α-hydrotetrafluoroethyl)benzimidazole is an inhibitor of mouse liver microsomal monooxygenases [3]. Unlike generic benzimidazoles that lack P450 activity, this fluorinated derivative can serve as a starting point for developing selective CYP isoform probes or mechanism-based inactivators. Researchers interested in fluorine-dependent metabolic switching or studies of fluorinated drug metabolism will find this scaffold a more mechanistically informative choice than non-fluorinated or perfluorinated benzimidazoles.

Regioisomerically Pure Agrochemical Intermediates

The compound's well-defined CAS registry (61532-00-1) and its distinct identity from the 1,2,2,2-isomer (CAS 41185-74-4) make it a reliable building block for patent-protected agrochemical programmes [4]. Given the historical interest in benzimidazole fungicides and parasiticides (e.g., US5234938A and earlier Soviet anthelmintic research), the 1,1,2,2-tetrafluoroethyl substitution pattern can be exploited to circumvent existing IP covering 1,2,2,2-substituted or trifluoromethyl variants, provided the synthetic route is demonstrably new. Procurement teams should ensure a Certificate of Analysis confirming >97% purity and isomer identity by ¹⁹F NMR.

Co-Crystal Engineering via Hydrogen Bonding Arrays

With 5 hydrogen bond acceptor sites (four C–F bonds plus one imidazole N) and a polarisable C–H donor from the -CF₂CF₂H group [2], this molecule is a candidate for systematic co-crystal screening with carboxylic acid or amide-containing co-formers. The tetrafluoroethyl group's moderate steric bulk and electron-withdrawing character can direct predictable supramolecular synthons, differentiating it from -CF₃ analogues that lack the C–H donor and are sterically less demanding. Co-crystals with improved solubility or bioavailability profiles are a plausible research application with procurement relevance for solid-form development.

Application
Selection Property
Validation Focus
CNS probe design
Computed LogP ~3.1; H-bond donor/acceptor profile
Experimental LogD₇.₄, PAMPA permeability
CYP450 chemical tool research
Fluorine-dependent CYP inhibition profile
Selective CYP isoform probe studies; metabolic stability context
Agrochemical intermediate
Regioisomeric purity (CAS 61532-00-1); building block status
Certificate of Analysis, ¹⁹F NMR isomer identity
Co-crystal engineering
Multiple H-bond acceptors and C–H donor
Co-crystal screening with carboxylic acid/amide co-formers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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